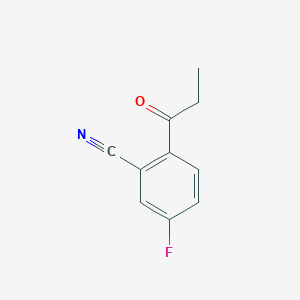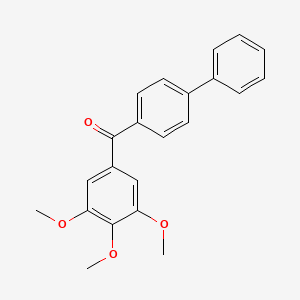
Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone: is an organic compound that belongs to the class of aromatic ketones It consists of a biphenyl group attached to a methanone moiety, which is further connected to a trimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone typically involves the following steps:
Formation of Biphenyl-4-yl Grignard Reagent: Biphenyl-4-yl bromide is reacted with magnesium in anhydrous ether to form the Grignard reagent.
Reaction with 3,4,5-Trimethoxybenzaldehyde: The Grignard reagent is then reacted with 3,4,5-trimethoxybenzaldehyde under controlled conditions to form the desired methanone compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone can be compared with other similar compounds, such as:
Biphenyl-4-yl-(3,4-dimethoxy-phenyl)-methanone: Lacks one methoxy group, which may affect its chemical and biological properties.
Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-ethanone: Has an ethanone group instead of a methanone group, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C22H20O4 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(4-phenylphenyl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C22H20O4/c1-24-19-13-18(14-20(25-2)22(19)26-3)21(23)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14H,1-3H3 |
Clé InChI |
PMDCTFZUVLGFIW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


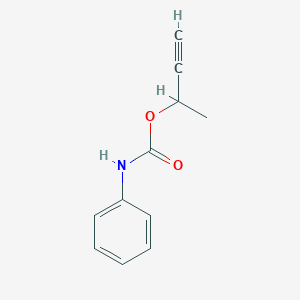
![4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide](/img/structure/B13985781.png)
![[(3-Nitrophenyl)methylidene]hydrazine](/img/structure/B13985789.png)
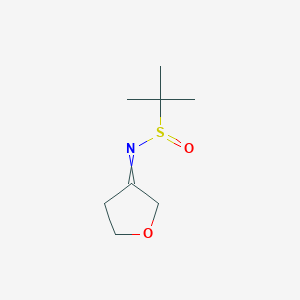
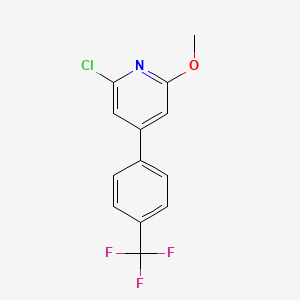
![Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13985806.png)
![4-[2-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13985812.png)
![(R)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13985819.png)
![4-Azoniaspiro[3.5]nonane, perchlorate](/img/structure/B13985822.png)
![7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B13985825.png)

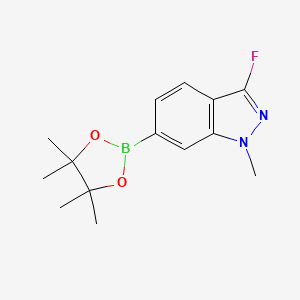
![3-Chloropyrrolo[1,2-b]pyridazine](/img/structure/B13985836.png)
